molecular formula C18H14ClFN2O3S B4906081 2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B4906081
M. Wt: 392.8 g/mol
InChI Key: UCYAUDRHFUUWMV-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxopyrrolidinyl group, a sulfanyl linkage, and a fluorophenylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxopyrrolidinyl Intermediate: This step involves the reaction of a chlorophenyl derivative with a suitable dioxopyrrolidinyl precursor under controlled conditions.

    Introduction of the Sulfanyl Group: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetylation: The final step involves the acetylation of the intermediate with a fluorophenylacetamide derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxopyrrolidinyl group can be reduced under specific conditions.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced dioxopyrrolidinyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
  • **2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in 2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide imparts unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S/c19-11-2-1-3-14(8-11)22-17(24)9-15(18(22)25)26-10-16(23)21-13-6-4-12(20)5-7-13/h1-8,15H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYAUDRHFUUWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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